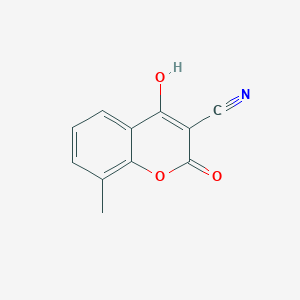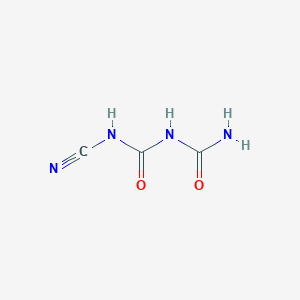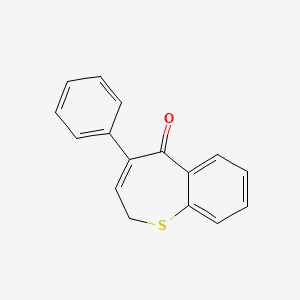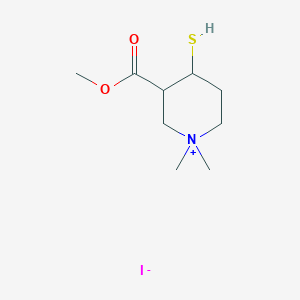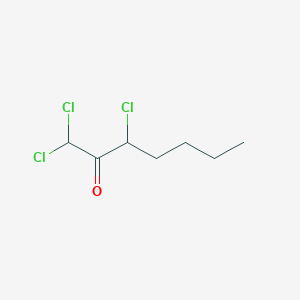
Di-tert-butyl(trichlorosilyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(trichlorosilyl)phosphane is a specialized organophosphorus compound that features both phosphine and silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of di-tert-butyl(trichlorosilyl)phosphane typically involves the reaction of tert-butylchlorophosphine with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_3C}_2\text{PCl} + \text{HSiCl}_3 \rightarrow \text{(CH}_3\text{)_3C}_2\text{P(SiCl}_3\text{)} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely involves similar steps as those used in laboratory settings, with additional considerations for scaling up the reaction and ensuring safety and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl(trichlorosilyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The silyl and phosphine groups can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, utilizing reagents like aryl halides and boronic acids.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines and silyl derivatives.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(trichlorosilyl)phosphane has several applications in scientific research:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It is employed in the preparation of complex organic molecules through various coupling reactions.
Wirkmechanismus
The mechanism by which di-tert-butyl(trichlorosilyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine and silyl groups coordinate with metal centers, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination enhances the efficiency of catalytic cycles, leading to improved yields and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butylchlorophosphine: Similar in structure but lacks the silyl group.
Tri-tert-butylphosphine: Contains three tert-butyl groups attached to phosphorus, without the silyl group.
Trichlorosilylphosphine: Contains the silyl group but lacks the tert-butyl groups.
Uniqueness: Di-tert-butyl(trichlorosilyl)phosphane is unique due to the presence of both tert-butyl and trichlorosilyl groups, which impart distinct steric and electronic properties. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
58347-17-4 |
|---|---|
Molekularformel |
C8H18Cl3PSi |
Molekulargewicht |
279.6 g/mol |
IUPAC-Name |
ditert-butyl(trichlorosilyl)phosphane |
InChI |
InChI=1S/C8H18Cl3PSi/c1-7(2,3)12(8(4,5)6)13(9,10)11/h1-6H3 |
InChI-Schlüssel |
RKARMEHTRSYYBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C(C)(C)C)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
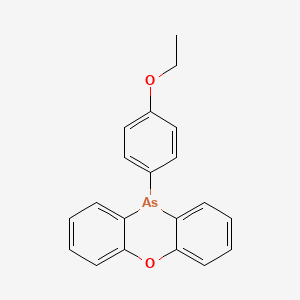
![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
